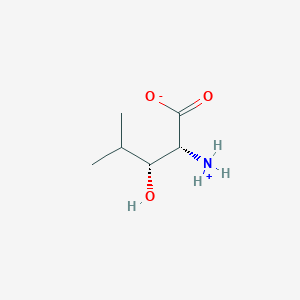
threo-3-Hydroxy-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Threo-3-Hydroxy-L-leucine: is a non-proteinogenic amino acid with a hydroxyl group at the β position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Threo-3-Hydroxy-L-leucine can be synthesized through various methods. One common approach involves the use of microbial hydroxylase and hydrolase enzymes. For instance, the hydroxylation of L-leucine using Fe(II)/α-ketoglutarate-dependent dioxygenase from Burkholderia ambifaria has been shown to produce this compound with high diastereoselectivity .
Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes due to their high regioselectivity and efficiency. The use of recombinant Escherichia coli expressing specific hydroxylase genes has been demonstrated to yield high amounts of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Threo-3-Hydroxy-L-leucine undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group at the β position makes it a versatile intermediate for further chemical modifications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like OsO4 and reducing agents such as NaBH4. Reaction conditions often involve mild temperatures and neutral pH to maintain the integrity of the hydroxyl group .
Major Products Formed: The major products formed from these reactions include various β-hydroxy amino acid derivatives, which can be further utilized in the synthesis of complex biologically active molecules .
Applications De Recherche Scientifique
Chemistry: In chemistry, threo-3-Hydroxy-L-leucine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis .
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a precursor for the synthesis of bioactive compounds .
Medicine: In medicine, this compound has shown potential in the development of new therapeutic agents due to its ability to interact with specific molecular targets .
Industry: Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of various fine chemicals .
Mécanisme D'action
Threo-3-Hydroxy-L-leucine exerts its effects through various molecular pathways. It is known to interact with enzymes involved in amino acid metabolism, influencing their activity and leading to the production of bioactive metabolites. The hydroxyl group at the β position plays a crucial role in these interactions, enhancing the compound’s reactivity and specificity .
Comparaison Avec Des Composés Similaires
- Threo-3-Hydroxy-L-aspartic acid
- Threo-3-Hydroxy-L-asparagine
- Threo-3-Hydroxy-L-tyrosine
Comparison: Compared to these similar compounds, threo-3-Hydroxy-L-leucine is unique due to its specific hydroxylation pattern and its ability to serve as a versatile intermediate in various synthetic pathways. Its unique stereochemistry and reactivity make it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(2R,3R)-2-azaniumyl-3-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m1/s1 |
Clé InChI |
ZAYJDMWJYCTABM-RFZPGFLSSA-N |
SMILES isomérique |
CC(C)[C@H]([C@H](C(=O)[O-])[NH3+])O |
SMILES canonique |
CC(C)C(C(C(=O)[O-])[NH3+])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


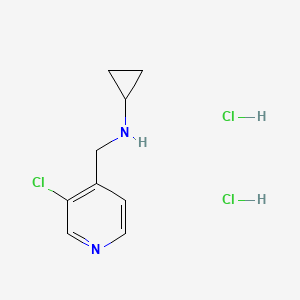
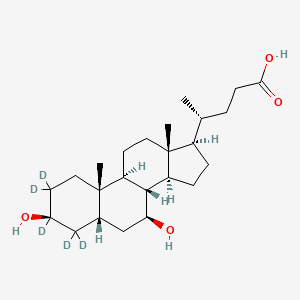

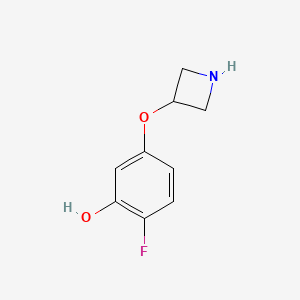

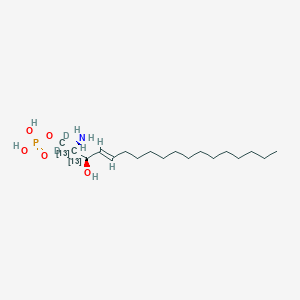
![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)
![Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-](/img/structure/B13722805.png)
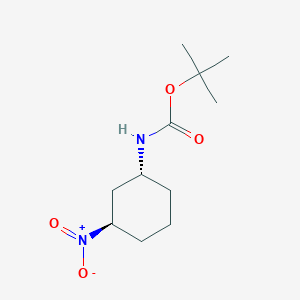
![5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride](/img/structure/B13722819.png)
![Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13722827.png)
![Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate](/img/structure/B13722829.png)
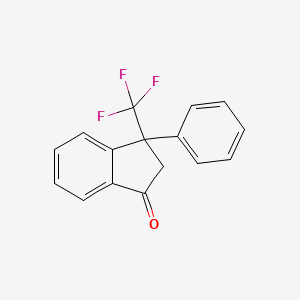
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride](/img/structure/B13722835.png)
